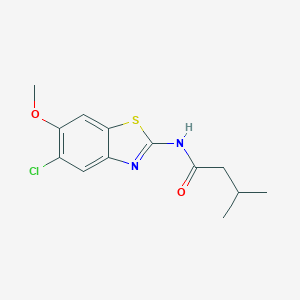
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in treating various diseases. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme responsible for the production of phosphatidic acid (PA) from phosphatidylcholine (PC).
作用機序
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide exerts its effects by inhibiting PLD, an enzyme that plays a critical role in various cellular processes, including cell proliferation, migration, and vesicle trafficking. PLD catalyzes the hydrolysis of PC to produce PA, which is a key signaling molecule involved in various cellular processes. By inhibiting PLD, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide reduces the production of PA, leading to a decrease in cell proliferation and migration.
Biochemical and Physiological Effects:
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide inhibits the proliferation and migration of cancer cells by reducing the production of PA. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to protect against neurodegeneration by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
実験室実験の利点と制限
One of the advantages of using 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide in lab experiments is its potency and specificity for PLD. 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to be a potent inhibitor of PLD, with an IC50 value in the nanomolar range. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is highly specific for PLD, with minimal off-target effects. However, one of the limitations of using 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide. One area of interest is the development of more potent and selective PLD inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide for the treatment of various diseases. Furthermore, studies are needed to determine the long-term effects of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide on cellular processes and to identify any potential side effects. Finally, the potential of 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide as a therapeutic agent for various diseases should be explored further in clinical trials.
合成法
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-iodo-2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 2-fluoroaniline to form the amide intermediate. Finally, the amide intermediate is reacted with sodium hydride and methyl iodide to form 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide.
科学的研究の応用
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines. Additionally, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to reduce inflammation in animal models of various inflammatory diseases, including arthritis and sepsis. Furthermore, 2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease.
特性
分子式 |
C15H13FINO |
|---|---|
分子量 |
369.17 g/mol |
IUPAC名 |
2-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13FINO/c1-9-8-14(10(2)7-13(9)17)18-15(19)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,18,19) |
InChIキー |
YUWYOWJQOUSLIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2F |
正規SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244499.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244500.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244507.png)
![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)
